molecular formula C23H21N5O B4798465 4-[6-(3,5-Diphenylpyrazol-1-yl)pyrimidin-4-yl]morpholine

4-[6-(3,5-Diphenylpyrazol-1-yl)pyrimidin-4-yl]morpholine

Cat. No.: B4798465
M. Wt: 383.4 g/mol
InChI Key: UHGZTKLCMAJTIQ-UHFFFAOYSA-N
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Description

4-[6-(3,5-Diphenylpyrazol-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications in various fields. This compound features a morpholine ring attached to a pyrimidine core, which is further substituted with a 3,5-diphenylpyrazol group. The intricate arrangement of these functional groups endows the compound with distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(3,5-Diphenylpyrazol-1-yl)pyrimidin-4-yl]morpholine typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the 3,5-diphenylpyrazole intermediate, which is then reacted with a pyrimidine derivative under specific conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to accommodate larger volumes and ensure higher yields. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to maintain the integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[6-(3,5-Diphenylpyrazol-1-yl)pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-[6-(3,5-Diphenylpyrazol-1-yl)pyrimidin-4-yl]morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it valuable in biochemical studies.

    Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

    Industry: It is utilized in the development of new materials and as a catalyst in industrial processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-(3,5-Diphenylpyrazol-1-yl)pyrimidin-4-yl]morpholine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its versatility in various applications make it a compound of significant interest in scientific research .

Properties

IUPAC Name

4-[6-(3,5-diphenylpyrazol-1-yl)pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O/c1-3-7-18(8-4-1)20-15-21(19-9-5-2-6-10-19)28(26-20)23-16-22(24-17-25-23)27-11-13-29-14-12-27/h1-10,15-17H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGZTKLCMAJTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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